molecular formula C19H31ClN4 B14006314 6-Chloro-7-tetradecyl-7H-purine CAS No. 68180-23-4

6-Chloro-7-tetradecyl-7H-purine

Cat. No.: B14006314
CAS No.: 68180-23-4
M. Wt: 350.9 g/mol
InChI Key: DQEXXNPJYJVEBM-UHFFFAOYSA-N
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Description

6-Chloro-7-tetradecyl-7H-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the chlorination of hypoxanthine with phosphorus oxychloride in the presence of dimethylaniline . The resulting 6-chloropurine can then be alkylated with tetradecyl halides under basic conditions to introduce the tetradecyl chain .

Industrial Production Methods

Industrial production of 6-Chloro-7-tetradecyl-7H-purine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination and alkylation steps are optimized for scalability, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-tetradecyl-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-7-tetradecyl-7H-purine involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

68180-23-4

Molecular Formula

C19H31ClN4

Molecular Weight

350.9 g/mol

IUPAC Name

6-chloro-7-tetradecylpurine

InChI

InChI=1S/C19H31ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-16-23-19-17(24)18(20)21-15-22-19/h15-16H,2-14H2,1H3

InChI Key

DQEXXNPJYJVEBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN1C=NC2=C1C(=NC=N2)Cl

Origin of Product

United States

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